Glycoursodeoxycholic acid

Catalog No.
S646213
CAS No.
64480-66-6
M.F
C26H43NO5
M. Wt
449.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycoursodeoxycholic acid

CAS Number

64480-66-6

Product Name

Glycoursodeoxycholic acid

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NO5

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1

InChI Key

GHCZAUBVMUEKKP-XROMFQGDSA-N

SMILES

Array

solubility

0.00135 mg/mL

Synonyms

N-[(3.alpha.,5.beta.,7.beta.)-3,7-dihydroxy-24-oxocholan-24-yl]Glycine; 3.alpha.,7.beta.-Dihydroxy-5.beta.-cholanoylglycine; Glycylursodeoxycholic acid; N-(3.alpha.,7.beta.-Dihydroxy-5.beta.-cholan-24-oyl)glycine; N-[(3.alpha.,5.beta.,7.beta.)-3,7-

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

The exact mass of the compound Glycoursodeoxycholic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00135 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholagogues and Choleretics - Deoxycholic Acid - Supplementary Records. It belongs to the ontological category of bile acid glycine conjugate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glycine conjugates [ST0503]. However, this does not mean our product can be used or applied in the same or a similar way.

Glycoursodeoxycholic acid (GUDCA, CAS 64480-66-6) is the primary glycine-conjugated derivative of ursodeoxycholic acid (UDCA). In commercial procurement and advanced chemoinformatics, GUDCA is prioritized as a highly hydrophilic, non-cytotoxic secondary bile acid standard essential for in vitro metabolic profiling and gastrointestinal formulation development[1]. Unlike primary bile acids that act as broad receptor agonists, GUDCA is specifically procured for its targeted mechanism as an intestinal Farnesoid X Receptor (FXR) antagonist, making it a critical baseline material in microbiome-host interaction assays and diabetes drug efficacy modeling [2]. Furthermore, its specific physicochemical properties—namely an amidated pKa of ~4.0–5.0 and distinct precipitation dynamics—demand high-purity sourcing to ensure reproducibility in pH-sensitive solubility models and cellular assays [1].

Procurement substitution of GUDCA with unconjugated UDCA, taurine-conjugated TUDCA, or closely related primary bile acids like CDCA fundamentally invalidates experimental models due to divergent physicochemical and receptor-binding profiles. Unconjugated UDCA possesses a higher pKa (5–6) and exhibits extremely low aqueous solubility (approx. 53 µM), which severely limits its processability in liquid formulations without aggressive solubilizers [1]. Conversely, substituting with TUDCA introduces a taurine conjugate with a much lower pKa (1–2) that remains entirely deprotonated even in highly acidic environments, drastically altering absorption kinetics and membrane permeability [2]. Biologically, substituting GUDCA with the primary bile acid CDCA or its conjugate GCDCA flips the assay mechanism from FXR antagonism to potent FXR agonism while simultaneously introducing dose-limiting cytotoxicity in hepatic cell cultures [3]. Therefore, exact procurement of GUDCA is mandatory for assays requiring specific FXR inhibition and pH-dependent colonic precipitation.

Formulation Compatibility: Precipitation pH and Aqueous Solubility

In pH-sensitive formulation and gastrointestinal modeling, GUDCA demonstrates highly specific thermodynamic behavior that cannot be replicated by its epimers or unconjugated forms. Aqueous titration at 37°C reveals that GUDCA precipitates at a physiological pH range of 6.5–7.4, whereas its in-class comparator, glycochenodeoxycholic acid (GCDCA), precipitates at a much more acidic pH of 4.0–5.0 [1]. Furthermore, the amidation with glycine significantly improves processability compared to unconjugated UDCA, which suffers from a severe baseline aqueous solubility limit of only 53 µM [1]. This differential precipitation threshold is a critical procurement factor for targeted enteric delivery systems.

Evidence DimensionPrecipitation pH and Aqueous Solubility
Target Compound DataPrecipitates at pH 6.5–7.4; improved solubility over unconjugated UDCA
Comparator Or BaselineGCDCA (precipitates at pH 4.0–5.0); Unconjugated UDCA (aqueous solubility max 53 µM)
Quantified DifferencePrecipitation threshold shifted by +2.4 to +2.5 pH units vs. GCDCA; overcomes the 53 µM solubility bottleneck of UDCA
ConditionsAqueous titration in H2O at 37°C

Critical for selecting the correct bile acid for pH-targeted enteric formulations and avoiding premature precipitation in slightly acidic buffer systems.

Receptor Binding: Intestinal FXR Antagonism for Metabolic Assays

GUDCA is strictly required for establishing validated intestinal Farnesoid X Receptor (FXR) inhibition baselines, a property not shared by primary bile acid comparators. In luciferase reporter gene assays and human Caco-2 cell line models, GUDCA functions as a potent FXR antagonist with an IC50 of 77.2 µM, completely suppressing target gene transcription (e.g., SHP and FGF19)[1]. In stark contrast, the closely related primary bile acid chenodeoxycholic acid (CDCA) acts as a strong FXR agonist with an EC50 of 11.1 µM [1]. Substituting GUDCA with CDCA or unconjugated UDCA (which lacks this specific, potent antagonistic profile) will fundamentally reverse or confound the receptor signaling data.

Evidence DimensionFXR Receptor Activation/Inhibition (IC50/EC50)
Target Compound DataFXR Antagonist (IC50 = 77.2 µM)
Comparator Or BaselineCDCA (FXR Agonist, EC50 = 11.1 µM)
Quantified DifferenceComplete mechanistic reversal (Antagonist vs. Agonist) with distinct micromolar binding affinities
ConditionsLuciferase reporter gene assays and human intestinal Caco-2 cell line models

Procuring GUDCA is strictly required for establishing validated FXR-inhibition baselines in gut microbiome and diabetes drug efficacy screening.

Cell Culture Suitability: High-Concentration Viability in Hepatic Models

For high-throughput in vitro screening, the hydrophilicity of the bile acid standard directly dictates the maximum allowable assay concentration without inducing apoptotic artifacts. GUDCA is highly hydrophilic and acts as a cytoprotectant, maintaining high cell viability even at elevated assay concentrations. In direct contrast, the hydrophobic comparator glycochenodeoxycholic acid (GCDCA) induces severe, dose-dependent cytotoxicity in hepatic cell models (e.g., HepG2), dropping cell viability below 70% at concentrations of 750 µM and higher [1]. Procuring GUDCA ensures that metabolic and transport assays can be conducted at physiologically relevant or stressed concentrations without the confounding baseline toxicity inherent to GCDCA.

Evidence DimensionIn Vitro Cell Viability / Cytotoxicity
Target Compound DataMaintains >85-90% viability at high micromolar concentrations (cytoprotective)
Comparator Or BaselineGCDCA (induces significant cytotoxicity, viability <70% at ≥750 µM)
Quantified Difference>20% higher cell viability retention at elevated assay concentrations compared to GCDCA
ConditionsHepG2 and similar hepatic in vitro cell culture models over 24-hour exposure

Allows researchers to run high-dose metabolic and transport assays without triggering confounding apoptotic cascades, a common failure point when using cheaper hydrophobic bile acids.

Intestinal FXR Signaling and Microbiome-Host Interaction Assays

Directly downstream of its validated IC50 (77.2 µM) as an FXR antagonist [1], GUDCA is the validated standard for Caco-2 cell models and organoids when replicating the metabolic benefits of altered gut microbiota (e.g., Bacteroides fragilis reduction) in diabetes research.

pH-Targeted Enteric Formulation Development

Leveraging its specific precipitation pH of 6.5–7.4 [2], GUDCA is the precise material choice for developing oral delivery systems where the active component must remain soluble in the upper GI tract but selectively precipitate in the colonic environment.

High-Concentration Hepatocyte Viability Screening

Due to its hydrophilic, non-cytotoxic profile compared to GCDCA [3], GUDCA should be procured as the baseline bile acid standard for high-throughput HepG2 metabolic assays, ensuring that dose-dependent responses are not confounded by baseline apoptotic artifacts.

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

449.31412347 Da

Monoisotopic Mass

449.31412347 Da

Heavy Atom Count

32

LogP

2.02

Appearance

Powder

UNII

PF1G5J2X2A

Other CAS

64480-66-6

Wikipedia

Ursodeoxycholylglycine

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glycine conjugates [ST0503]

Dates

Last modified: 09-14-2023

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